molecular formula C18H16Cl2N2O5 B11076750 Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

Cat. No.: B11076750
M. Wt: 411.2 g/mol
InChI Key: YWIYQROTISMJIR-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid and 2-chlorobenzylamine.

    Formation of Amide Bond: The 4-chloro-3-nitrobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate then reacts with 2-chlorobenzylamine to form the corresponding amide.

    Esterification: The amide is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of additional nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of both nitro and chloro groups suggests possible applications in developing anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-phenylpropanoate
  • Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoate

Uniqueness

Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate is unique due to the specific positioning of the chloro and nitro groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H16Cl2N2O5

Molecular Weight

411.2 g/mol

IUPAC Name

ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C18H16Cl2N2O5/c1-2-27-17(23)10-15(12-5-3-4-6-13(12)19)21-18(24)11-7-8-14(20)16(9-11)22(25)26/h3-9,15H,2,10H2,1H3,(H,21,24)

InChI Key

YWIYQROTISMJIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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